N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide
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Overview
Description
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound characterized by its benzofuran core and sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps, starting with the formation of the benzofuran core. This can be achieved through the cyclization of o-hydroxybenzaldehyde with acetic anhydride
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzofurans or sulfonamides.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use as a lead compound in drug discovery, targeting various diseases such as cancer and bacterial infections.
Industry: The compound's unique chemical properties make it valuable in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.
Sulfonamide derivatives: These compounds contain the sulfonamide group but have different aromatic or aliphatic moieties.
Uniqueness: N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide stands out due to its specific combination of the benzofuran core and the sulfonamide group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-15(13-19-14-17-5-3-4-6-20(17)25-19)21-26(22,23)12-11-16-7-9-18(24-2)10-8-16/h3-10,14-15,21H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZDNHXGYWIZFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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